7-Ethyl-2-methylundecan-4-yl formate
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Overview
Description
7-Ethyl-2-methylundecan-4-yl formate is an organic compound with the molecular formula C15H30O2. It is a formate ester derived from 7-ethyl-2-methylundecan-4-ol. This compound is known for its unique chemical structure and properties, making it of interest in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-ethyl-2-methylundecan-4-yl formate typically involves the esterification of 7-ethyl-2-methylundecan-4-ol with formic acid or its derivatives. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions ensures the large-scale production of this compound with high purity and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
7-Ethyl-2-methylundecan-4-yl formate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the formate ester can yield the corresponding alcohol, 7-ethyl-2-methylundecan-4-ol, using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: 7-Ethyl-2-methylundecan-4-ol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
7-Ethyl-2-methylundecan-4-yl formate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals
Mechanism of Action
The mechanism of action of 7-ethyl-2-methylundecan-4-yl formate involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release formic acid and the corresponding alcohol, which can then participate in various biochemical processes. The molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
7-Ethyl-2-methylundecan-4-ol: The alcohol precursor of the formate ester.
7-Ethyl-2-methylundecan-4-yl acetate: Another ester with similar structural features but different functional properties.
7-Ethyl-2-methylundecan-4-yl propionate: A related ester with a propionate group instead of a formate group
Uniqueness
7-Ethyl-2-methylundecan-4-yl formate is unique due to its specific ester functional group, which imparts distinct chemical and physical properties.
Properties
CAS No. |
5451-64-9 |
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Molecular Formula |
C15H30O2 |
Molecular Weight |
242.40 g/mol |
IUPAC Name |
(7-ethyl-2-methylundecan-4-yl) formate |
InChI |
InChI=1S/C15H30O2/c1-5-7-8-14(6-2)9-10-15(17-12-16)11-13(3)4/h12-15H,5-11H2,1-4H3 |
InChI Key |
XDXHHOQZLIEZKB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)CCC(CC(C)C)OC=O |
Origin of Product |
United States |
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